2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylamine: A simpler structure lacking the tetrahydroquinoline core.
1,2,3,4-Tetrahydroquinoline: Lacks the trifluoromethyl group.
Trifluoromethylquinoline derivatives: Compounds with similar trifluoromethyl and quinoline structures.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the combination of the trifluoromethyl group and the tetrahydroquinoline core. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H15F3N2 |
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Molecular Weight |
292.30 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)12-7-3-1-5-10(12)15-9-13(20)11-6-2-4-8-14(11)21-15/h1-8,13,15,21H,9,20H2 |
InChI Key |
AXPCUCXRGSTVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=CC=C3C(F)(F)F)N |
Origin of Product |
United States |
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